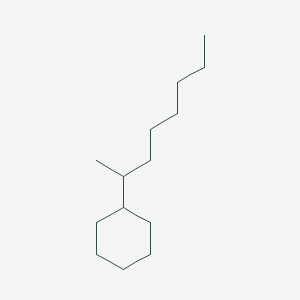
2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is an ester derivative of 2,4,5-trichlorophenoxyacetic acid, which is a well-known herbicide. The compound’s molecular formula is C15H19Cl3O4, and it has a molecular weight of 369.668 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to achieve the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or crystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,4,5-trichlorophenoxyacetic acid and 2-butoxyethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions
Major Products Formed
Hydrolysis: 2,4,5-Trichlorophenoxyacetic acid and 2-butoxyethanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in weed control.
Medicine: Explored for its potential use in developing herbicide-resistant crops.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds .
Mecanismo De Acción
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It disrupts the normal growth processes of plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid butoxyethanol ester: Similar structure but different ester group.
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, butyl ester: Similar herbicidal properties but different ester group
Uniqueness
2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate is unique due to its specific ester group, which influences its solubility, stability, and herbicidal activity. The butoxyethyl group provides a balance between hydrophilicity and lipophilicity, making it effective in various environmental conditions .
Propiedades
Número CAS |
30387-70-3 |
|---|---|
Fórmula molecular |
C15H19Cl3O4 |
Peso molecular |
369.7 g/mol |
Nombre IUPAC |
2-butoxyethyl 3-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C15H19Cl3O4/c1-2-3-5-20-7-8-22-15(19)4-6-21-14-10-12(17)11(16)9-13(14)18/h9-10H,2-8H2,1H3 |
Clave InChI |
WERRVXJNLSIJED-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=O)CCOC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




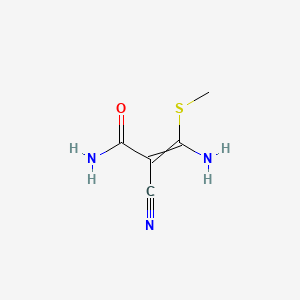

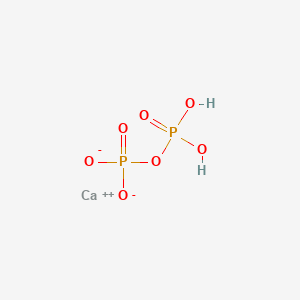

![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
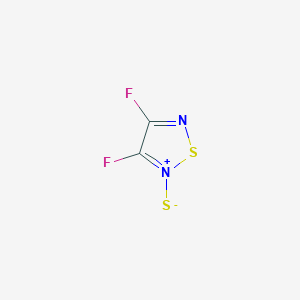
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)


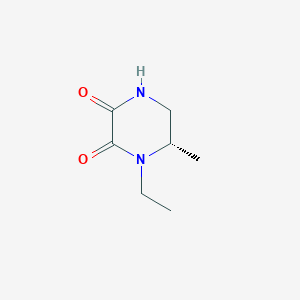
![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
